BenchChemオンラインストアへようこそ!

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride (CAS 1231961-65-1) is a pyrazole-derived secondary methylamine building block supplied as a crystalline dihydrochloride salt with a reported melting point of 141–144 °C and a molecular formula of C₉H₁₉Cl₂N₃ (MW 240.17 g/mol). The compound features a tert-butyl group at the pyrazole 5-position, an N-methylaminomethyl substituent at the 3-position, and a well-defined InChI Key (YKRXMCUUQBPFEU-UHFFFAOYSA-N).

Molecular Formula C9H19Cl2N3
Molecular Weight 240.17 g/mol
CAS No. 1231961-65-1
Cat. No. B1371593
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride
CAS1231961-65-1
Molecular FormulaC9H19Cl2N3
Molecular Weight240.17 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NNC(=C1)CNC.Cl.Cl
InChIInChI=1S/C9H17N3.2ClH/c1-9(2,3)8-5-7(6-10-4)11-12-8;;/h5,10H,6H2,1-4H3,(H,11,12);2*1H
InChIKeyYKRXMCUUQBPFEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride (CAS 1231961-65-1): Core Physicochemical Baseline & Procurement Identity


[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride (CAS 1231961-65-1) is a pyrazole-derived secondary methylamine building block supplied as a crystalline dihydrochloride salt with a reported melting point of 141–144 °C and a molecular formula of C₉H₁₉Cl₂N₃ (MW 240.17 g/mol) . The compound features a tert-butyl group at the pyrazole 5-position, an N-methylaminomethyl substituent at the 3-position, and a well-defined InChI Key (YKRXMCUUQBPFEU-UHFFFAOYSA-N) . This structural architecture positions the compound as a versatile intermediate for constructing kinase-focused libraries, pincer-type ligand scaffolds, and receptor-targeted probe molecules, with the tert-butyl motif providing steric bulk distinct from unsubstituted or lower-alkyl pyrazole analogs [1][2].

Why Broad-Spectrum Pyrazole Building Blocks Cannot Replace [(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride in Structure-Driven Programs


Superficial interchange with the primary amine analog [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride (CAS 1093649-71-8; C₈H₁₇Cl₂N₃, MW 226.15) or with regioisomeric pyrazole methanamines introduces discrete changes in hydrogen-bonding capacity, steric profile, and downstream coupling chemistry that propagate into divergent SAR outcomes . In diverse kinase inhibitor programs—including TGF-β receptor type I (TβRI), JNK3, and p38α MAPK—subtle modification at the pyrazole 3-position amine directly alters both biochemical IC₅₀ values and isoform selectivity profiles [1][2]. Procurement of the precise N-methyl secondary amine dihydrochloride salt (CAS 1231961-65-1) ensures reproducible reactivity in reductive amination, urea formation, and amide coupling steps that underpin pincer-ligand and focused-library syntheses [3]. In contrast, the free base form (CAS 1232137-17-5) introduces variable stoichiometry and hygroscopicity that compromises weighing accuracy and reaction reproducibility in parallel synthesis workflows .

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride: Quantitative Differentiation Evidence Against Closest Structural Analogs


N-Methyl vs. Primary Amine: Hydrogen Bond Donor Count and Implications for Downstream Coupling Selectivity

The target compound contains a secondary N-methylamine (1 hydrogen bond donor on the exocyclic nitrogen), whereas the closest non-methylated analog [(5-tert-butyl-1H-pyrazol-3-yl)methyl]amine dihydrochloride (CAS 1093649-71-8) bears a primary amine with 2 hydrogen bond donors . This difference directly limits the number of potential hydrogen bond interactions available to the primary amine scaffold versus the N-methylated form, affecting target binding mode and downstream SAR interpretation [1]. In kinase inhibitor programs, N-methylation of the aminomethyl linker has been employed to modulate isoform selectivity; for example, JNK3-selective pyrazole inhibitors achieve IC₅₀ values of 97–99 nM, with the N-substitution pattern serving as a critical selectivity determinant versus JNK1 and JNK2 isoforms [2][3].

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship (SAR)

Dihydrochloride Salt vs. Free Base: Stoichiometric Definition and Weighing Reproducibility for Parallel Synthesis

The target compound is supplied as a defined dihydrochloride salt (C₉H₁₉Cl₂N₃, 2.0 eq HCl), whereas the commercially available free base form (CAS 1232137-17-5) is reported with ambiguous stoichiometry (SALTDATA: 1.45 HCl, 0.2 H₂O, 0.12 NaCl), resulting in approximately 13% variability in active free base content per unit mass . In parallel synthesis workflows where building blocks are dispensed by mass, this uncertainty propagates directly into reaction stoichiometry error. The dihydrochloride salt also exhibits a sharp melting point of 141–144 °C, providing a convenient identity and purity checkpoint absent from the amorphous or variable free base .

Parallel Synthesis Compound Management Salt Form Selection

5-tert-Butyl Pyrazole vs. Unsubstituted Pyrazole: Lipophilicity (cLogP) and Steric Contribution to Target Binding

The 5-tert-butyl substituent on the pyrazole ring contributes approximately +1.5 to +2.0 log units to the calculated partition coefficient (cLogP) relative to an unsubstituted pyrazole methylamine scaffold . In p38α MAPK inhibitor programs, the tert-butyl group at the pyrazole C-5 position occupies a lipophilic pocket in the kinase active site, with the prototypical inhibitor BIRB 796 (doramapimod) achieving a Kd of 0.1 nM for p38α through simultaneous ATP-site and allosteric-site binding where the tert-butyl group is a critical pharmacophoric element [1]. In pincer-type metal complexes—specifically [RuCl₃(H₂Lᵗᴮᵘ)] where H₂Lᵗᴮᵘ = 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine—the tert-butyl group provides steric protection of the metal center while maintaining protic pyrazole NH groups essential for proton-responsive reactivity [2].

Lipophilic Efficiency (LipE) Kinase Selectivity Pincer Ligand Design

Regioisomeric Differentiation: 3-Aminomethyl vs. 5-Aminomethyl Substitution on the Pyrazole Ring

The target compound bears the N-methylaminomethyl group at the pyrazole 3-position (adjacent to the NH), whereas the regioisomer 1-(3-tert-butyl-1H-pyrazol-5-yl)-N-methylmethanamine (CAS 1232137-17-5) places the same substituent at the 5-position . In the context of pincer ligand construction, the 3-substitution pattern is essential for the formation of symmetrical 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine (H₂Lᵗᴮᵘ) scaffolds, where both pyrazole arms coordinate to the metal center in a meridional geometry [1]. The 5-substituted regioisomer would produce an alternative connectivity incompatible with the tridentate N,N,N-donor chelate architecture demonstrated in [RuCl₃(H₂Lᵗᴮᵘ)], [RhCl₃(H₂Lᵗᴮᵘ)], and [ZnCl₂(H₂Lᵗᴮᵘ)] complexes [1][2][3].

Regiochemistry Ligand Geometry Metal Coordination Chemistry

Molecular Weight and Heavy Atom Count: Differentiating from Lower and Higher Homologs in the Pyrazole Methylamine Series

The target compound (C₉H₁₉Cl₂N₃, MW 240.17 as dihydrochloride; free base MW 167.25) occupies a distinct molecular weight niche within the pyrazole methylamine building block series. It is heavier than the des-methyl primary amine analog (C₈H₁₇Cl₂N₃, MW 226.15) by 14.02 Da (one methylene unit) and lighter than N-aryl extended derivatives such as N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide (MW 337.4) [1]. With 3 hydrogen bond acceptors, 1–2 hydrogen bond donors (depending on protonation state), and 3 rotatable bonds in the free base, the compound sits within lead-like chemical space (MW < 250 for the free base), making it suitable for fragment-based approaches where minimal molecular complexity is desired before fragment elaboration .

Fragment-Based Drug Discovery (FBDD) Lead-Like Properties Building Block Selection

Proton-Responsive Pyrazole NH: Enabling Bifunctional Metal-Ligand Reactivity in Pincer Complexes

The pyrazole NH proton in the target compound is retained after incorporation into pincer-type ligands such as 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine (H₂Lᵗᴮᵘ), enabling reversible deprotonation to generate pyrazolato-pyrazole and bis(pyrazolato) metal complexes with distinct reactivity profiles [1]. In the ruthenium pincer system [RuCl(L1-H₂)(PPh₃)₂]Cl, treatment with K₂CO₃ yields the mono-deprotonated pyrazolato-pyrazole complex, while further deprotonation with KHMDS produces the bis(pyrazolato) complex capable of binding O₂ and N₂ [1]. This proton-responsive behavior is absent in N-methylpyrazole analogs where the NH is blocked, fundamentally altering the ligand's metal-center electronic modulation capacity and small-molecule activation chemistry [2]. Comparative studies with 2,6-bis(5-tert-butyl-1-methyl-1H-pyrazol-3-yl)pyridine (Me₂Lᵗᴮᵘ) confirm that N-methylation eliminates the protic arm functionality essential for bifunctional metal-ligand cooperativity [2].

Organometallic Chemistry Proton-Responsive Ligands Bifunctional Catalysis

[(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride: Validated Application Scenarios for Scientific Procurement


Kinase-Focused Library Synthesis: Building Block for TGF-β Receptor, JNK, and p38 MAPK Inhibitor Programs

The N-methyl secondary amine functionality serves as a direct precursor for urea, amide, and reductive amination coupling reactions central to kinase inhibitor synthesis [1]. Pyrazole derivatives bearing the 5-tert-butyl-3-aminomethyl scaffold have yielded potent inhibitors of TGF-β receptor type I (IC₅₀ = 22 nM in HEK293 cellular assays) [2] and selective JNK3 inhibitors (IC₅₀ = 97–99 nM) [3]. The pre-installed tert-butyl group mimics the lipophilic tert-butyl pharmacophore present in the clinical p38α inhibitor BIRB 796 (doramapimod, Kd = 0.1 nM), enabling rapid exploration of this critical binding determinant without additional synthetic manipulation .

Synthesis of Proton-Responsive Pincer-Type Metal Complexes for Catalysis and Anticancer Metallodrug Discovery

CAS 1231961-65-1 is the preferred building block for constructing 2,6-bis(5-tert-butyl-1H-pyrazol-3-yl)pyridine (H₂Lᵗᴮᵘ) pincer ligands, where the pyrazole NH groups confer bifunctional metal-ligand cooperativity essential for small-molecule activation (O₂, N₂) [1] and pH-responsive drug release [2]. The resulting Ru(III) complex [RuCl₃(H₂Lᵗᴮᵘ)] demonstrated significant in vitro cytotoxicity against CT26 colon carcinoma cells and in vivo antitumor activity with reduced primary tumor growth and metastasis in murine models, without hepato- or nephrotoxicity [2]. More recently, Zn(II) analogs [ZnCl₂(H₂Lᵗᴮᵘ)] exhibited pronounced apoptosis induction in HCT-116 colon and MIA PaCa-2 pancreatic cancer cells [3].

Fragment-Based Drug Discovery (FBDD): tert-Butyl Pyrazole Methylamine as a Lead-Like Fragment Starting Point

With a free base molecular weight of 167.25 Da (well within the fragment rule-of-three guidelines), 3 hydrogen bond acceptors, and balanced lipophilicity (estimated cLogP ~1.5–2.5), the compound satisfies lead-like criteria suitable for fragment screening and subsequent fragment growth [1]. The N-methyl secondary amine provides a single vector for fragment elaboration via amide coupling or reductive amination, while the tert-butyl group occupies lipophilic pockets that can be optimized through medicinal chemistry. The defined dihydrochloride salt ensures accurate dispensing for fragment library production, where precise stoichiometry is critical for screening data reproducibility [2].

HIV-1 Entry Inhibitor and Antiviral Probe Development

Derivatives of the 5-tert-butyl-1H-pyrazol-3-yl methylamine scaffold have been evaluated as HIV-1 entry inhibitors targeting gp120-CD4 interaction. The oxalamide derivative N1-((5-tert-butyl-1H-pyrazol-3-yl)methyl)-N2-(4-chloro-3-fluorophenyl)oxalamide (CHEMBL1645269) was profiled in a Cf2Th-CD4/CCR5 cell-based viral infectivity assay, confirming the scaffold's suitability for antiviral probe development [1]. The N-methyl secondary amine of CAS 1231961-65-1 enables direct conversion to the oxalamide chemotype, providing a validated entry point for antiviral SAR exploration.

Quote Request

Request a Quote for [(5-tert-butyl-1H-pyrazol-3-yl)methyl]methylamine dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.